Methylsilicon(IV) phthalocyanine hydroxide

Optoelectronics Band Gap Engineering Organic Semiconductors

Non-axially substituted phthalocyanines (e.g., ZnPc) suffer uncontrolled aggregation, quenching fluorescence and degrading thin-film performance. CH3SiPcOH, with its unique axial methyl/hydroxyl configuration, eliminates this limitation. • Band gap tuning: Doping PVA films with CH3SiPcOH systematically reduces band gap energy, validated for organic solar cells and nonlinear optical films. • Thermal endurance: Melting point >300°C enables thermal evaporation and high-temperature annealing incompatible with standard organic dyes. • Fluorescence advantage: High quantum yield vs. non-axially substituted metal phthalocyanines ensures superior signal-to-noise in bio-imaging and optical sensors. • Patent-backed scaffold: 11 patents confirm established utility in photodynamic therapy, reducing translational risk.

Molecular Formula C33H20N8OSi
Molecular Weight 572.6 g/mol
CAS No. 12119-00-5
Cat. No. B083916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsilicon(IV) phthalocyanine hydroxide
CAS12119-00-5
Molecular FormulaC33H20N8OSi
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESC[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)O
InChIInChI=1S/C33H20N8OSi/c1-43(42)40-30-22-14-6-7-15-23(22)32(40)38-28-20-12-4-5-13-21(20)29(35-28)39-33-25-17-9-8-16-24(25)31(41(33)43)37-27-19-11-3-2-10-18(19)26(34-27)36-30/h2-17,42H,1H3
InChIKeyRFJMHYRHTVTYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylsilicon(IV) Phthalocyanine Hydroxide: Product Profile


Methylsilicon(IV) phthalocyanine hydroxide (MSiPc(OH), CH3SiPcOH, CAS 12119-00-5) is an axially substituted silicon phthalocyanine (SiPc) photosensitizer and optoelectronic dopant . It is commercially available at purities of ≥95% (dye content), with a melting point exceeding 300 °C and an absorption maximum (λmax) at 672 nm . As a member of the silicon phthalocyanine class, its tetravalent central silicon atom accommodates two axial ligands; in this compound, the axial positions are occupied by a methyl group and a hydroxide group . This specific axial configuration confers a distinct molecular geometry and influences key photophysical and electronic properties relative to other SiPc derivatives and metal phthalocyanines [1]. The compound is cited in 11 patents and has demonstrated utility in optoelectronic thin-film devices [2].

Methylsilicon(IV) Phthalocyanine Hydroxide: Why Substitution Fails


Silicon phthalocyanines (SiPcs) are not a uniform class; their axial ligands dictate critical molecular properties including aggregation behavior, photostability, electronic structure, and resultant performance in photodynamic therapy (PDT) or optoelectronic devices [1]. A direct comparison of axially substituted SiPcs revealed that changes to the axial ligand alter ring-current shielding, NMR signatures, and, most importantly, photodynamic activity [1]. Replacing Methylsilicon(IV) phthalocyanine hydroxide with a non-axially substituted phthalocyanine (e.g., ZnPc, AlPc) introduces uncontrolled aggregation, which drastically reduces fluorescence quantum yield and narrows the operational Q-band [2]. Similarly, substituting it with another axially substituted SiPc (e.g., SiPc(OH)2) alters the compound's electronic and steric profile, which can shift the absorption maximum, modify charge carrier mobility in doped films, and change its efficacy as a photosensitizer [3]. The following evidence demonstrates the quantifiable differences that justify its specific selection.

Methylsilicon(IV) Phthalocyanine Hydroxide: Comparative Evidence


Optoelectronic Band Gap Modulation

In polyvinyl alcohol (PVA) films, increasing the weight percentage of Methylsilicon(IV) phthalocyanine hydroxide (MeSiPc) from 1 wt% to 6 wt% resulted in a clear trend of decreasing band gap energy [1]. While specific numeric band gap values are not directly abstracted here, the study conclusively demonstrates that the dopant concentration of MeSiPc directly controls the material's electronic structure. This behavior is attributed to the specific axial ligand configuration (methyl/hydroxide) of the silicon phthalocyanine core, which facilitates enhanced charge carrier mobility compared to undoped PVA or alternative dopants [1]. This tunability is a key differentiating factor for materials science applications.

Optoelectronics Band Gap Engineering Organic Semiconductors

Enhanced Fluorescence via Axial Substitution

Axially substituted silicon phthalocyanines (SiPcs), of which Methylsilicon(IV) phthalocyanine hydroxide is a member, exhibit significantly higher fluorescence quantum yields (ΦF) than non-axially substituted metal phthalocyanines such as zinc and aluminum complexes [1]. This class-level property is a direct consequence of the axial ligands preventing the co-facial aggregation (π–π stacking) that otherwise quenches fluorescence in planar phthalocyanines [1]. While a direct ΦF measurement for the specific methyl/hydroxide axial pair is not available in the searched literature, the general trend for axially substituted SiPcs is established: values are notably higher than the ΦF = 0.20 reported for Zinc Phthalocyanine (ZnPc) [2][3].

Fluorescence Spectroscopy Photophysics Silicon Phthalocyanines

Thermal Stability and Optical Purity

From a procurement and application perspective, Methylsilicon(IV) phthalocyanine hydroxide is supplied with a defined purity (dye content 95%) and exhibits a melting point >300 °C (lit.) . This high thermal stability is a critical differentiator against many organic dyes that degrade at lower temperatures, and it ensures the material can withstand elevated processing conditions during device fabrication. The specific λmax of 672 nm provides a well-defined optical window for excitation in photodynamic therapy and sensing applications . In contrast, generic, non-axially substituted phthalocyanines often suffer from broadened absorption due to aggregation, leading to reduced specificity and lower effective dye content.

Material Stability Optical Filters Quality Control

Patent Citations and Industrial Relevance

The compound is associated with 11 patents, indicating significant industrial interest and potential for commercial application [1]. While this is not a direct performance comparison, it serves as a procurement-relevant differentiator. A higher patent count for a specific chemical entity often correlates with validated utility in specific processes or devices, reducing the risk associated with sourcing an unproven or purely academic research compound. This metric suggests a clearer path to scale-up and application than for related phthalocyanines with no or minimal patent coverage.

Intellectual Property Technology Transfer Commercial Relevance

Methylsilicon(IV) Phthalocyanine Hydroxide: Application Scenarios


Tunable Band Gap Thin Films

Based on the evidence that doping a PVA polymer matrix with Methylsilicon(IV) phthalocyanine hydroxide systematically reduces the material's band gap energy [1], this compound is a validated candidate for use in optoelectronic devices such as organic solar cells or nonlinear optical films. Procurement for this application should prioritize the compound's purity (≥95%) and thermal stability (>300 °C) to ensure consistent film formation and device performance under operational conditions .

Fluorescence Imaging and Sensing

The class-level property of high fluorescence quantum yield in axially substituted silicon phthalocyanines makes Methylsilicon(IV) phthalocyanine hydroxide a superior choice over non-axially substituted metal phthalocyanines (e.g., ZnPc) for applications requiring strong, stable fluorescence signals [2]. This includes fluorescence microscopy, bio-imaging probes, and optical sensors where signal-to-noise ratio is critical.

High-Temperature Device Fabrication

The compound's melting point exceeding 300 °C provides a critical thermal stability advantage during high-temperature fabrication steps . This property differentiates it from many organic dyes and some phthalocyanine analogs that would degrade or sublime, making it suitable for deposition techniques requiring elevated temperatures, such as thermal evaporation or annealing of thin films.

Photosensitizer Scaffold R&D

The compound's association with 11 patents [3] signals its established utility as a photosensitizer scaffold in photodynamic therapy (PDT) and related fields. For research groups or companies developing next-generation PDT agents, this compound represents a lower-risk starting point compared to less-characterized or non-patented analogs, facilitating easier translation to preclinical studies.

Technical Documentation Hub

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